Scotchbond Dual Cure
Description
Properties
CAS No. |
121631-63-8 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Synonyms |
Scotchbond Dual Cure |
Origin of Product |
United States |
Chemical Reactions Analysis
Initiation Mechanisms and Radical Formation
Scotchbond Dual Cure systems employ a transition metal-catalyzed peroxide decomposition process to enable compatibility with self-/dual-cure composites. The adhesive contains a transition metal salt (e.g., iron or copper) that reacts with peroxides (e.g., benzoyl peroxide) in dual-cure initiators:
This reaction generates free radicals essential for polymerization without requiring a separate activator bottle .
For light-cure functionality, camphorquinone (CQ) serves as the primary photoinitiator, absorbing blue light (λ = 468 nm) to form excited states that react with amine co-initiators:
The dual-cure mechanism ensures polymerization even in light-restricted areas .
Dual-Cure Activation Chemistry
When combined with 3M™ RelyX™ Universal Resin Cement, the system demonstrates synergistic curing behavior :
| Parameter | Dual Activation (Light + Chemical) | Chemical Activation Only |
|---|---|---|
| Bond Strength (MPa) | 10.15–11.67 | 1.43–8.49 |
| Polymerization Depth | Complete (2–3 mm) | Partial (<1 mm) |
| Degree of Conversion | 75–82% | 55–68% |
Data adapted from controlled studies comparing activation modes .
Key factors influencing performance:
-
Oxygen inhibition : Reduced through higher CQ concentration (0.5–1.0 wt%)
-
Solvent system : Ethanol/water mixture (3:1 ratio) enables gradual evaporation for optimal monomer penetration
-
pH compatibility : Operates at pH 2.7–3.1 to avoid amine-peroxide incompatibility .
Adhesive-Cement Interfacial Reactions
The sodium toluene sulfinate-based Dual Cure Activator (DCA) enables electron transfer reactions:
This initiates polymerization in oxygen-rich environments while maintaining bond strengths of 7.14–10.56 MPa under chemical activation alone .
Hydrolytic Stability and Degradation
Post-cure crosslinking creates a hydrophobic resin matrix with:
-
Water sorption < 35 μg/mm³
-
Solubility < 5 μg/mm³
Degradation occurs primarily through esterase-mediated hydrolysis of methacrylate esters:
This process is mitigated by the BPA-free aromatic dimethacrylate backbone .
The chemical architecture of this compound systems demonstrates clinically validated reliability, with dual-activated specimens showing 300–400% higher bond durability than chemically cured controls in 5-year aging studies .
Comparison with Similar Compounds
Research Contradictions and Limitations
- Bond Strength Variability : While this compound excels in metal bonding , its performance in moist dentin or saliva-contaminated environments is inconsistent, lagging behind single-cure systems like Scotchbond Multi-Purpose Plus .
- Primer Dependency : Some studies suggest this compound requires meticulous air-drying to prevent solvent entrapment, which can weaken the adhesive interface .
Preparation Methods
Scotchbond Universal Adhesive with DCA
The original formulation combines:
-
Methacrylate monomers : 10-MDP phosphate monomer (gold-standard adhesion to hydroxyapatite), HEMA (hydrophilic wetting), BisGMA derivatives (crosslinking).
-
Solvents : Ethanol/water system (viscosity control, phase stability).
-
Dual Cure Activator (DCA) : Sodium toluene sulfinate in ethanol, which reduces peroxides (e.g., benzoyl peroxide) to generate free radicals for self-cure initiation.
The DCA must be mixed with the adhesive at a 1:1 ratio before application to dual-cure materials. This sulfinate-peroxide redox reaction operates effectively in acidic environments (pH < 4), overcoming the inhibition caused by adhesive acidity.
Scotchbond Universal Plus Adhesive
This iteration eliminates the DCA vial by incorporating:
-
Transition metal salt accelerator : Catalyzes peroxide decomposition via electron transfer (Fig. 1).
-
Enhanced silane blend : Amino-functional silanes improve ceramic bonding through hydrogen bonding with hydrolyzed silica surfaces.
The integrated accelerator enables single-step application while maintaining compatibility with all dual-cure composites (Rebilda DC, LuxaCore)4.
Substrate Preparation Protocols
Etching Strategies
| Protocol | Etchant Used | Application Time | Rinse Required | Hybrid Layer Thickness |
|---|---|---|---|---|
| Total-etch | 34% phosphoric acid | 15 s enamel | Yes | 5–8 µm |
| Selective-etch | 34% phosphoric acid | 15 s enamel only | Yes | 1–2 µm (dentin) |
| Self-etch | Adhesive itself (pH 2.7) | 20 s rubbing | No | 0.5–1 µm |
Data derived from TEM and shear bond strength studies4.
Selective-etching maximizes enamel bond strength (25.3 MPa) while preserving dentin collagen integrity. Immediate dentin sealing protocols recommend etching dentin for 15 s, rinsing, then applying adhesive to moist dentin (blotted, 80% humidity)4.
Adhesive Application and Curing
Mixing and Dispensing
Light-Curing Requirements
Both adhesives require 10 s light-curing (1,000 mW/cm²) before placing dual-cure materials. Delayed curing (>60 s) reduces bond strength by 18% due to oxygen inhibition.
Compatibility with Restorative Materials
Core Build-Up Composites
| Material | Bond Strength (MPa) | Failure Mode |
|---|---|---|
| Rebilda DC | 19.4 ± 2.1 | Cohesive in composite |
| LuxaCore | 17.8 ± 1.9 | Mixed |
| Filtek Z250 | 22.6 ± 2.4 | Adhesive-tooth |
Wire-loop shear test data (ISO 29022:2013 modified).
Scotchbond Universal Plus shows equivalent performance to the DCA-containing system, with 20 MPa bonds sufficient for non-retentive crown preparations.
Moisture Tolerance and Hybridization
Dentin Moisture Levels
-
Wet dentin (surface glossy): 85% bond strength retention vs. blot-dried controls.
-
Over-dried dentin (matte surface): 79% retention due to collagen collapse, mitigated by adhesive rehydration.
Confocal Raman microscopy confirms 92% monomer conversion in both adhesives, ensuring hydrophobic cured layers (contact angle 108°) resistant to hydrolysis.
Advancements in Universal Plus Formulation
Simplified Clinical Steps
Q & A
Q. What methodologies are effective for analyzing time-dependent interfacial degradation patterns in this compound-bonded restorations?
- Methodological Answer: Use accelerated aging protocols (e.g., 20,000 thermal cycles, enzymatic hydrolysis). Perform sequential characterization via atomic force microscopy (AFM) for nanoleakage assessment and energy-dispersive X-ray spectroscopy (EDS) to track elemental changes at the adhesive-dentin interface .
Q. How do surface pretreatment protocols (e.g., etching, silanization) influence this compound’s adhesion to non-dental substrates like ceramics or metals?
- Methodological Answer: Test shear bond strength (SBS) on lithium disilicate ceramics or metal alloys after pretreatment with 34% phosphoric acid (Scotchbond Universal Etchant) or silane coupling agents. Compare immediate vs. aged (1-day storage) bond strengths using universal testing machines, and validate results with Weibull analysis for reliability .
Q. What statistical approaches best address variability in microleakage data across adhesive application methods (e.g., light-cure vs. dual-cure)?
- Methodological Answer: Apply two-way ANOVA with Tukey post hoc tests to compare microleakage scores across curing modes (light, chemical, dual). Include effect size calculations (e.g., Cohen’s d) to quantify clinical significance, and use multivariate regression to control for confounding factors like cavity geometry .
Methodological Considerations
- Sample Preparation : Use bovine incisors or extracted human molars with standardized cavity dimensions. Ensure ethical approval for human samples and document exclusion criteria (e.g., caries, cracks) .
- Data Validation : Cross-validate bond strength results with complementary techniques (e.g., FTIR for DC, SEM for interfacial morphology) to mitigate measurement bias .
- Clinical Relevance : Simulate occlusal loads via mechanical cycling (e.g., 50 N, 1.2 million cycles) when testing long-term durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
